2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-22-12-14-23(15-13-22)18-9-6-17(7-10-18)20-11-8-16-4-2-3-5-19(16)21-20/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZVJHWAJYJGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline typically involves the reaction of 4-(4-Methylpiperazin-1-yl)aniline with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, also known as C20H21N3, has various chemical applications, particularly in medicinal chemistry . Research indicates its potential in developing new therapeutic agents, specifically related to quinoline derivatives .
Scientific Research Applications
Antimalarial Activity:
- Quinoline derivatives, including quinoline-4-carboxamides, have demonstrated antiplasmodial activity . These compounds were identified through phenotypic screening against the blood stage of Plasmodium falciparum (3D7) .
- Optimization of these compounds has led to the creation of molecules with low nanomolar in vitro potency. Furthermore, some have shown excellent oral efficacy in the P. berghei malaria mouse model, with ED90 values below 1 mg/kg when administered orally for 4 days .
- One such compound, DDD107498, showed favorable potency, selectivity, and efficacy, coupled with a novel mechanism of action—inhibition of translation elongation factor 2 (PfEF2) .
** борьба Novel Mechanism of Action:**
- The mechanism of action of quinoline-4-carboxamides involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in Plasmodium falciparum . This novel mechanism is crucial for developing antimalarial drugs that are not cross-resistant to existing treatments .
** DMPK Properties and Efficacy:**
- Studies have examined the drug metabolism and pharmacokinetics (DMPK) properties of quinoline-4-carboxamides . For example, compound 2 exhibited an oral bioavailability of 84% in rats and an intravenous elimination half-life of 10 hours, making it a promising candidate for further development .
Data Tables
SAR Study of the R2 Substituent :
While the search results do not provide a specific table for this compound, they reference studies involving related quinoline-4-carboxamides. These studies include data on the structure-activity relationship (SAR) of different substituents, which can be informative for understanding the properties of similar compounds .
DMPK Properties of Quinoline Derivatives :
| Compound | Oral Bioavailability (Rat) | Intravenous Elimination Half-Life (Rat) |
|---|---|---|
| 2 | 84% | 10 h |
| 41 | 33% | 4 h |
Note: Compounds 2 and 41 are quinoline-4-carboxamide derivatives. These values illustrate the importance of optimizing the pharmacokinetic profile of quinoline-based compounds for drug development .
Insights
- The exploration of quinoline derivatives in medicinal chemistry shows promise for treating diseases like malaria due to their novel mechanisms of action and potential for optimization .
- Further research is needed to explore the specific applications of this compound and related compounds, including comprehensive data on their efficacy, toxicity, and pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline involves its interaction with specific molecular targets in the body. The piperazine moiety enhances its binding affinity to certain receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
4-(3-(4-Methylpiperazin-1-yl)propoxy)-2-arylquinolines
Compounds such as 2-(4-(furan-2-yl)phenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline (8a) feature a propoxy linker between the quinoline core and the 4-methylpiperazine group. The dimethoxy groups on the quinoline enhance electron density, favoring π-π stacking interactions in hydrophobic binding pockets .
2-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride
The hydrochloride salt of this analog (CAS: 853333-45-6) demonstrates improved aqueous solubility due to protonation of the piperazine nitrogen. The methoxy group on the phenyl ring increases lipophilicity, which may enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies .
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline
Replacing the phenyl group with a thiophene ring (as in CAS: 156095-20-4) alters electronic properties. This derivative shows a Tanimoto coefficient of 0.78 in 2D similarity comparisons, indicating moderate structural overlap with the parent compound .
7-Chloro-4-(piperazin-1-yl)quinoline Derivatives
The introduction of a chlorine atom at the 7-position (e.g., 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone) enhances anti-inflammatory and analgesic activities. The electron-withdrawing chlorine atom increases electrophilicity, improving interactions with nitric oxide synthase and COX-2 .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group , , | |
| HRMS | [M+H] = 439.44 (calc. 439.44) | |
| H NMR | δ 8.85 (d, J = 5.0 Hz, 1H, quinoline-H) |
Q. Table 2. Optimized Reaction Conditions for Suzuki Coupling
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes cross-coupling |
| Catalyst | Pd(PPh) (7.5 mol%) | Balances cost/activity |
| Solvent | DME:HO (3:1) | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
